

# Application Notes and Protocols for Ethyl Isovalerate in Fragrance and Perfumery Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl isovalerate*

Cat. No.: *B153875*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

### Introduction to Ethyl Isovalerate

**Ethyl isovalerate** (also known as ethyl 3-methylbutanoate) is an organic ester formed from the reaction of isovaleric acid and ethanol.<sup>[1]</sup> It is a colorless liquid naturally found in various fruits, vegetables, and alcoholic beverages such as apples, pineapples, strawberries, and wine.<sup>[2][3]</sup> <sup>[4]</sup> Due to its powerful and pleasant fruity aroma, it is a widely used ingredient in the flavor and fragrance industries.<sup>[2][5][6][7]</sup> Its primary application is to impart or enhance fruity notes in a wide range of consumer products, including perfumes, cosmetics, and food and beverage flavorings.<sup>[5][6]</sup>

## Physicochemical Properties

The physical and chemical properties of **ethyl isovalerate** are crucial for its handling, formulation, and performance in fragrance applications.

| Property          | Value                                                                                                     | Source                                                       |
|-------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>                                                             | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>  |
| Molecular Weight  | 130.18 g/mol                                                                                              | <a href="#">[6]</a> <a href="#">[8]</a>                      |
| Appearance        | Colorless to pale yellow liquid                                                                           | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>  |
| CAS Number        | 108-64-5                                                                                                  | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[9]</a>  |
| FEMA Number       | 2463                                                                                                      | <a href="#">[9]</a> <a href="#">[10]</a>                     |
| Melting Point     | -99.3 °C                                                                                                  | <a href="#">[2]</a> <a href="#">[8]</a>                      |
| Boiling Point     | 131-133 °C                                                                                                | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>  |
| Density           | 0.862 - 0.866 g/mL at 25 °C                                                                               | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>  |
| Refractive Index  | 1.395 - 1.399 at 20 °C                                                                                    | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>  |
| Solubility        | Slightly soluble in water<br>(approx. 2 mg/mL at 20 °C);<br>miscible with alcohol and most<br>fixed oils. | <a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[11]</a> |
| Vapor Pressure    | 7.5 mm Hg at 20 °C                                                                                        | <a href="#">[2]</a> <a href="#">[4]</a>                      |
| Flash Point       | 35 °C (95 °F)                                                                                             | <a href="#">[3]</a>                                          |
| Odor Threshold    | 0.01 to 0.4 ppb                                                                                           | <a href="#">[2]</a>                                          |

## Odor Profile and Sensory Characteristics

**Ethyl isovalerate** is highly valued for its complex and powerful fruity scent. Its odor profile is often described with a variety of nuances, making it a versatile component in fragrance creation.

| Odor Descriptor | Description                                                                              |
|-----------------|------------------------------------------------------------------------------------------|
| Primary         | Fruity, sweet, apple-like, pineapple                                                     |
| Secondary       | Tutti-frutti, vinous, green, ethereal, berry-like                                        |
| Strength        | High; recommended to be evaluated in a 10% solution or less. <a href="#">[3]</a>         |
| Substantivity   | Approximately 4 hours on a smelling strip. <a href="#">[3]</a>                           |
| Taste Profile   | At 30 ppm: sweet, estry, berry-like with a ripe, pulpy fruit nuance. <a href="#">[2]</a> |

## Applications in Fragrance and Perfumery

**Ethyl iso-valerate** is a versatile ingredient used to add freshness, lift, and complexity to a wide array of fragrance compositions. Its primary role is to create or enhance fruity accords.

- Fine Fragrances: It can be used to introduce a juicy, fruity top note in alcoholic perfumes.[\[9\]](#)
- Personal Care: Its good performance in anti-perspirants and deodorants makes it suitable for adding a fresh scent to these products.[\[9\]](#)
- Flavor Compositions: It is extensively used to build authentic fruit flavors. The following table provides recommended starting usage levels for various fruit flavor profiles.[\[12\]](#)

| Fruit Flavor    | Recommended Usage Level (ppm) | Notes                                                                                      |
|-----------------|-------------------------------|--------------------------------------------------------------------------------------------|
| Apple           | 1000                          | Enhances the effect of ethyl 2-methyl butyrate. <a href="#">[12]</a>                       |
| Blueberry       | 8,000 - 10,000                | Considered one of the most significant esters in natural blueberries. <a href="#">[12]</a> |
| Cherry          | 200                           | Helps to balance the dominant note of benzaldehyde. <a href="#">[12]</a>                   |
| Cranberry       | 500                           | Enhances the effect of ethyl 2-methyl butyrate. <a href="#">[12]</a>                       |
| Grape (Concord) | 200                           | Balances the fruity note and increases impact. <a href="#">[12]</a>                        |
| Kiwi            | 100                           | Adds depth to the light ester profile of kiwi. <a href="#">[12]</a>                        |
| Lemon & Lime    | 100                           | Adds a fresh character to cold-pressed citrus flavors. <a href="#">[12]</a>                |
| Mango           | 500                           | Adds depth and impact to the dominant ethyl butyrate note. <a href="#">[12]</a>            |
| Orange          | 200                           | Enhances the fresh, juicy notes alongside ethyl butyrate. <a href="#">[12]</a>             |
| Passionfruit    | 2000                          | Makes a significant contribution to the top ester notes. <a href="#">[12]</a>              |
| Raspberry       | 500                           | Adds complexity and impact. <a href="#">[12]</a>                                           |
| Strawberry      | 1000                          | Adds depth and attack to profiles often reliant on ethyl butyrate. <a href="#">[12]</a>    |

---

|            |      |                                                           |
|------------|------|-----------------------------------------------------------|
| Watermelon | 1000 | Brightens the simplistic profile of iso-amyl acetate.[12] |
|------------|------|-----------------------------------------------------------|

---

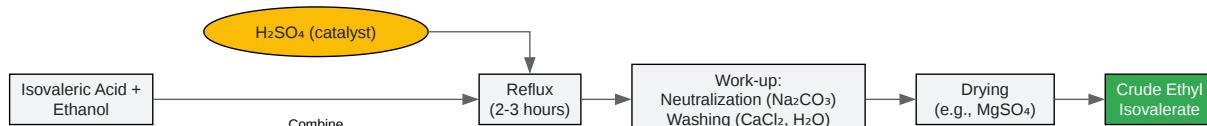
## Experimental Protocols

### Protocol 1: Synthesis of Ethyl Isovalerate via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **ethyl isovalerate** from isovaleric acid and ethanol using an acid catalyst.

#### Materials:

- Isovaleric acid ( $\geq 98\%$ )
- Ethanol ( $\geq 95\%$ ), anhydrous
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ,  $\geq 98\%$ )
- 5% Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Saturated calcium chloride ( $\text{CaCl}_2$ ) solution
- Anhydrous calcium sulfate ( $\text{CaSO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Boiling chips


#### Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Distillation apparatus

- Beakers, graduated cylinders

Procedure:

- Reaction Setup: In a round-bottom flask, combine isovaleric acid and a molar excess of ethanol (e.g., a 1:3 molar ratio of acid to alcohol). Add a magnetic stir bar.
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring in an ice bath to dissipate heat.
- Reflux: Attach the reflux condenser and add boiling chips. Heat the mixture to reflux using the heating mantle and continue for 2-3 hours to drive the equilibrium towards the product.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
- Washing:
  - Wash the organic layer with a 5% aqueous solution of sodium carbonate to neutralize the unreacted isovaleric acid and the sulfuric acid catalyst.<sup>[2]</sup> Carbon dioxide will be evolved, so vent the funnel frequently.
  - Wash with a saturated aqueous solution of calcium chloride to remove the excess ethanol.<sup>[2]</sup>
  - Finally, wash with deionized water to remove any remaining salts.
- Drying: Separate the organic layer (**ethyl isovalerate**) and dry it over an anhydrous drying agent like  $\text{CaSO}_4$  or  $\text{MgSO}_4$ .<sup>[2]</sup>
- Isolation: Decant or filter the dried ester into a clean, dry distillation flask. The crude product can now be purified by distillation.



[Click to download full resolution via product page](#)

Caption: Fischer Esterification workflow for **Ethyl Isovalerate** synthesis.

## Protocol 2: Purification of Ethyl Isovalerate by Fractional Distillation

This protocol details the purification of the crude **Ethyl Isovalerate** synthesized in Protocol 1.

### Materials:

- Crude **Ethyl Isovalerate**
- Boiling chips

### Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux)
- Distillation head with thermometer
- Condenser
- Receiving flask
- Heating mantle

### Procedure:

- Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude **ethyl isovalerate** and fresh boiling chips into the distillation flask.
- Distillation: Gently heat the flask. The mixture will begin to boil, and the vapor will rise through the fractionating column.
- Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of **ethyl isovalerate** (131-133 °C at atmospheric pressure).[2][8] Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
- Storage: Store the purified, colorless **ethyl isovalerate** in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

## Protocol 3: Sensory Evaluation of Ethyl Isovalerate

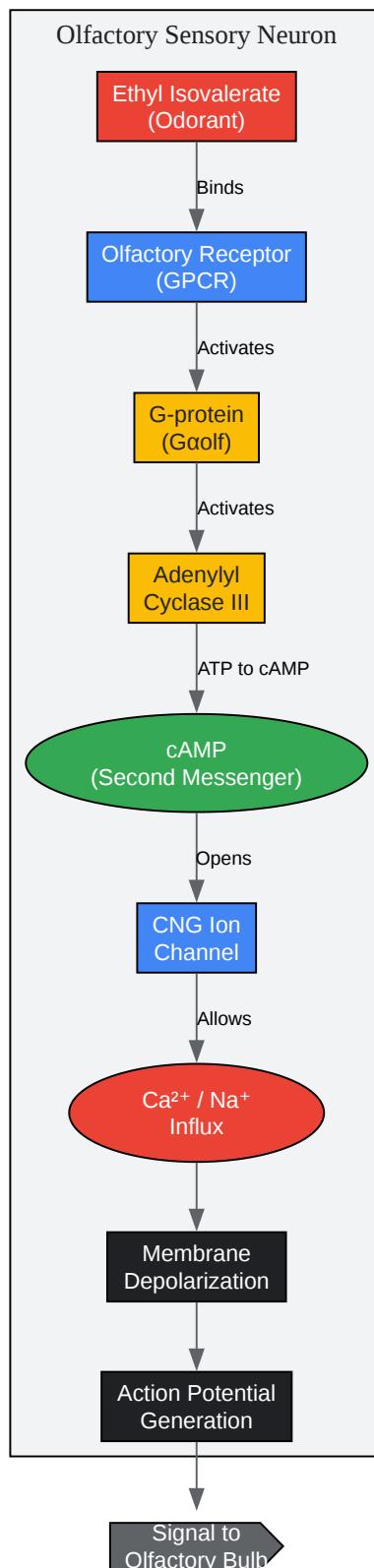
This protocol outlines the method for the sensory analysis of **ethyl isovalerate** to characterize its odor profile.

### Materials:

- Purified **ethyl isovalerate**
- Odorless solvent (e.g., dipropylene glycol or ethanol)
- Perfumery smelling strips
- Glass vials

### Equipment:

- Micropipettes
- Odor-free evaluation booth or room

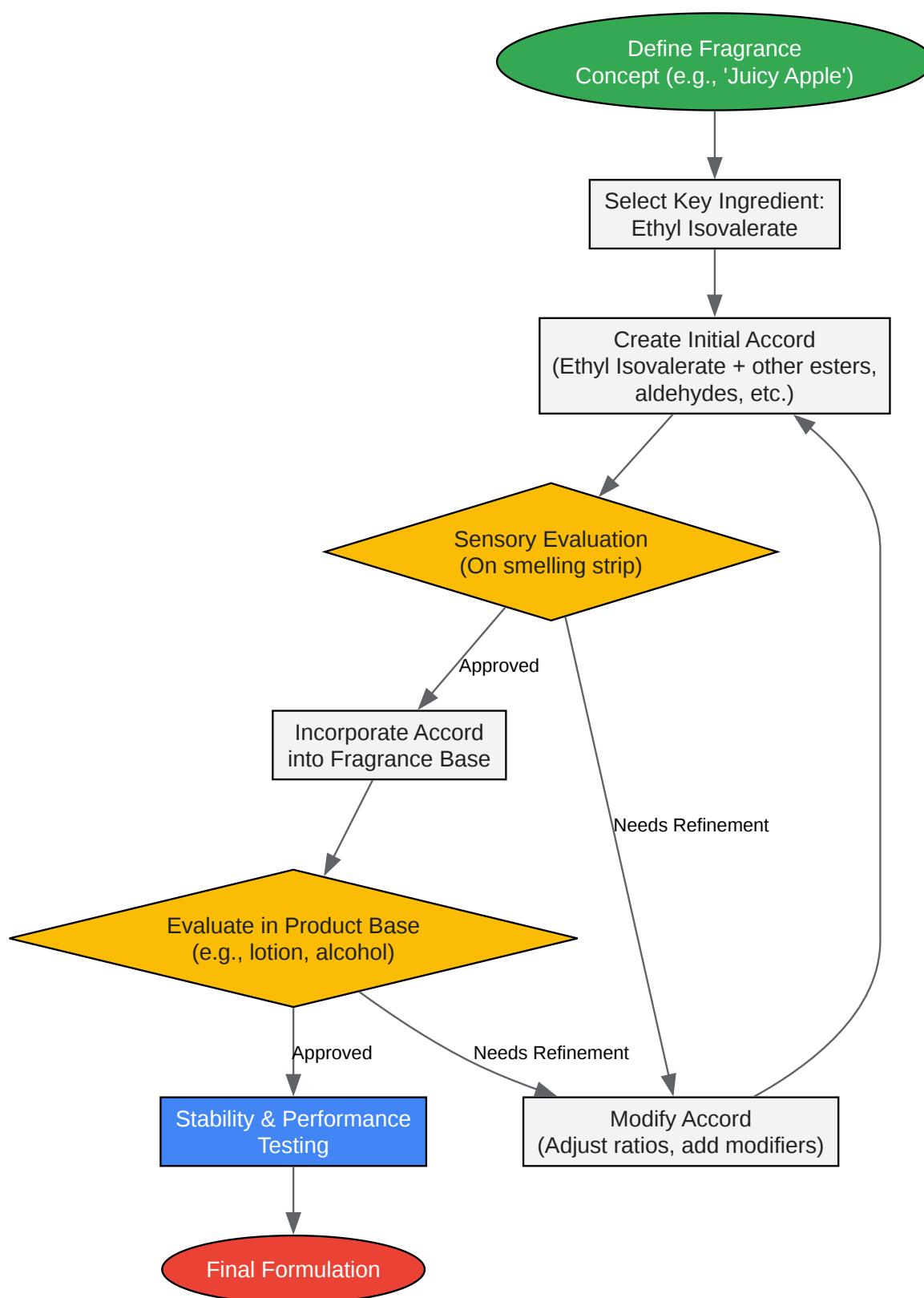

### Procedure:

- Sample Preparation: Prepare a 10% solution of **ethyl isovalerate** in the chosen solvent, as evaluating it neat can be overpowering.<sup>[3]</sup> Also prepare further dilutions (e.g., 1%, 0.1%) to assess different facets of the odor.
- Evaluation:
  - Dip a clean smelling strip into the 10% solution, ensuring about 1 cm of the strip is submerged.
  - Remove the strip and allow the solvent to evaporate for a few seconds.
  - Bring the strip towards your nose (do not touch it to your nose) and take short, shallow sniffs.
  - Record the initial odor impressions (top notes). Note descriptors such as fruity, sweet, apple, pineapple.<sup>[3]</sup>
- Odor Evolution (Dry-down):
  - Place the smelling strip on a labeled holder.
  - Evaluate the scent from the strip at regular intervals (e.g., 5 min, 30 min, 1 hour, 2 hours, 4 hours) to assess the evolution of the odor (heart and base notes) and its substantivity.<sup>[3]</sup>
  - Record any changes in the odor profile over time.
- Odor Threshold Determination (Optional):
  - A more advanced analysis involves determining the odor detection threshold. This is often done using a forced-choice methodology (e.g., three-alternative forced-choice test) where panelists are presented with one vial containing a very dilute solution of the odorant and two blank vials, and they must identify the scented sample.<sup>[13]</sup> The concentration is systematically lowered until the panel can no longer reliably detect the odorant.

## Visualizations

### Generalized Olfactory Signal Transduction Pathway

Odorants like **ethyl isovalerate** are detected by olfactory receptors (ORs) in the nasal cavity, initiating a signal cascade that leads to the perception of smell.




[Click to download full resolution via product page](#)

Caption: Generalized signaling cascade for odorant perception.

## Workflow for Fragrance Development

This diagram illustrates a typical workflow for incorporating a new raw material like **ethyl isovalerate** into a fragrance formulation.

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating **Ethyl Isovalerate** into a fragrance.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 108-64-5: Ethyl isovalerate | CymitQuimica [cymitquimica.com]
- 2. Ethyl Isovalerate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. ethyl isovalerate [flavscents.com]
- 4. Ethyl isovalerate | 108-64-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbino.com [nbino.com]
- 7. nbino.com [nbino.com]
- 8. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. perfumersworld.com [perfumersworld.com]
- 10. ethyl isovalerate, 108-64-5 [thegoodsentscompany.com]
- 11. scent.vn [scent.vn]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethyl Isovalerate in Fragrance and Perfumery Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153875#application-of-ethyl-isovalerate-in-fragrance-and-perfumery-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)